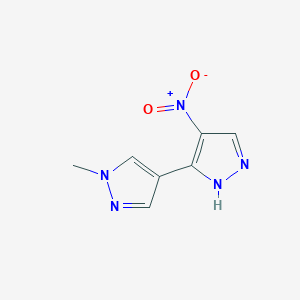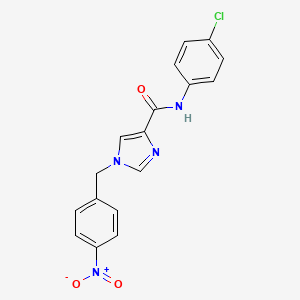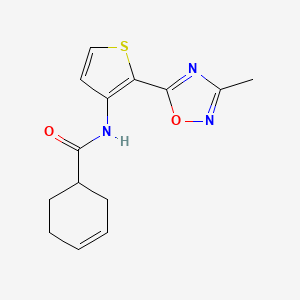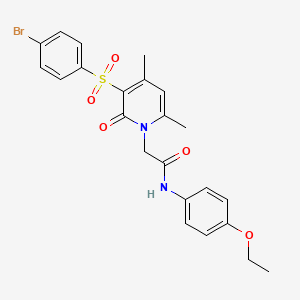![molecular formula C10H15ClN2O2 B2968999 N-[(3-Tert-butyl-1,2-oxazol-4-yl)methyl]-2-chloroacetamide CAS No. 2411272-01-8](/img/structure/B2968999.png)
N-[(3-Tert-butyl-1,2-oxazol-4-yl)methyl]-2-chloroacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-Tert-butyl-1,2-oxazol-4-yl)methyl]-2-chloroacetamide is a chemical compound that has gained significant attention due to its potential applications in scientific research. It is a synthetic compound that can be prepared through various methods.
Mécanisme D'action
The mechanism of action of N-[(3-Tert-butyl-1,2-oxazol-4-yl)methyl]-2-chloroacetamide involves the inhibition of certain enzymes. Specifically, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. By inhibiting COX-2, N-[(3-Tert-butyl-1,2-oxazol-4-yl)methyl]-2-chloroacetamide can reduce inflammation and potentially prevent the development of certain cancers.
Biochemical and Physiological Effects:
N-[(3-Tert-butyl-1,2-oxazol-4-yl)methyl]-2-chloroacetamide has been found to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to inhibit the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[(3-Tert-butyl-1,2-oxazol-4-yl)methyl]-2-chloroacetamide in lab experiments is its potent inhibitory activity against certain enzymes. This makes it a useful tool for studying enzyme kinetics and drug discovery. Additionally, its anti-inflammatory and anti-cancer properties make it a potential candidate for the development of new drugs.
However, there are also limitations to the use of N-[(3-Tert-butyl-1,2-oxazol-4-yl)methyl]-2-chloroacetamide in lab experiments. Its potency may make it difficult to determine the optimal concentration for experiments. Additionally, its specificity for certain enzymes may limit its usefulness in studying other enzymes or biological pathways.
Orientations Futures
There are several future directions for the study of N-[(3-Tert-butyl-1,2-oxazol-4-yl)methyl]-2-chloroacetamide. One potential direction is the development of new drugs based on its anti-inflammatory and anti-cancer properties. Additionally, further studies could investigate its potential as a therapeutic agent for other diseases, such as Alzheimer's disease or Parkinson's disease. Finally, research could focus on developing new synthesis methods for N-[(3-Tert-butyl-1,2-oxazol-4-yl)methyl]-2-chloroacetamide that are more efficient or environmentally friendly.
Méthodes De Synthèse
N-[(3-Tert-butyl-1,2-oxazol-4-yl)methyl]-2-chloroacetamide can be synthesized through several methods. One of the most common methods involves the reaction of 3-tert-butyl-4-chloromethyl-1,2-oxazole with sodium acetate and acetic anhydride. This reaction yields N-[(3-Tert-butyl-1,2-oxazol-4-yl)methyl]-2-chloroacetamide as a white crystalline solid.
Applications De Recherche Scientifique
N-[(3-Tert-butyl-1,2-oxazol-4-yl)methyl]-2-chloroacetamide has been extensively studied for its potential applications in scientific research. It has been found to be a potent inhibitor of certain enzymes, making it useful in the study of enzyme kinetics and drug discovery. It has also been investigated for its anti-inflammatory and anti-cancer properties.
Propriétés
IUPAC Name |
N-[(3-tert-butyl-1,2-oxazol-4-yl)methyl]-2-chloroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2O2/c1-10(2,3)9-7(6-15-13-9)5-12-8(14)4-11/h6H,4-5H2,1-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZMEYZZPVTCJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC=C1CNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-Tert-butyl-1,2-oxazol-4-yl)methyl]-2-chloroacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[1-(2,6-dichlorobenzyl)-2-methyl-1H-imidazol-4-yl]-1H-pyrazole](/img/structure/B2968924.png)


![Methyl 2-(4-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2968931.png)
![(5E)-5-{[2-(2,4-dichlorophenoxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B2968932.png)

![Tert-butyl 4-(((benzyloxy)carbonyl)amino)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B2968937.png)
![1-(4-Chlorophenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]cyclopentane-1-carboxamide](/img/structure/B2968938.png)
